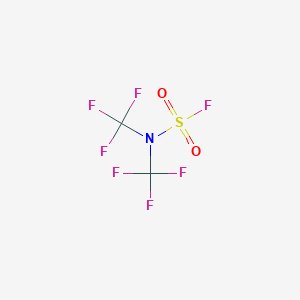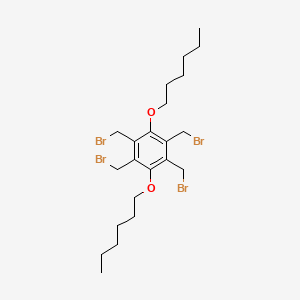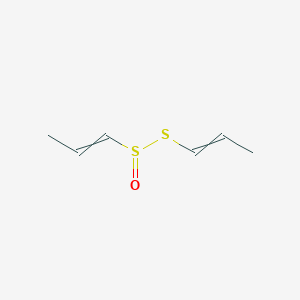![molecular formula C8H17N5O2 B14289416 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide CAS No. 116882-77-0](/img/structure/B14289416.png)
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their diverse applications in pharmaceuticals, particularly as anthelmintic agents. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl carbamate under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anthelmintic properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body. The compound’s ability to interact with these receptors makes it effective as an anthelmintic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler structure with similar anthelmintic properties.
Diethylcarbamazine: Another piperazine derivative used to treat filariasis.
Ivermectin: A macrocyclic lactone with a broader spectrum of activity against parasites.
Uniqueness
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structure, which allows it to interact with GABA receptors more selectively compared to other piperazine derivatives. This selectivity enhances its efficacy and reduces potential side effects, making it a valuable compound in pharmaceutical research .
Eigenschaften
CAS-Nummer |
116882-77-0 |
|---|---|
Molekularformel |
C8H17N5O2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-[2-(carbamoylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N5O2/c9-7(14)11-1-2-12-3-5-13(6-4-12)8(10)15/h1-6H2,(H2,10,15)(H3,9,11,14) |
InChI-Schlüssel |
VROWVQAQCMMUIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)

![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)





